molecular formula C11H11BrN4O B1290969 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 952182-48-8

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B1290969
M. Wt: 295.14 g/mol
InChI Key: OXYZPKPDOFNAHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides and alkynes or the reaction of hydrazides with aldehydes or ketones. For instance, a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide with 4-methoxybenzaldehyde in ethanol under reflux conditions . This suggests that the compound of interest could potentially be synthesized through a similar method, possibly involving a bromobenzyl component and a methylated triazole precursor.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can be substituted with various functional groups. The crystal structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been determined by single crystal X-ray diffraction studies, revealing details such as bond lengths and angles . These structural analyses are crucial for understanding the geometry and electronic distribution within the molecule, which in turn affects its reactivity and interactions.

Chemical Reactions Analysis

Triazole derivatives are known for their versatility in chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the synthesis of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives was achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines . This indicates that the compound "1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" could also participate in various chemical reactions, potentially leading to a wide range of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be inferred from spectroscopic data such as FT-IR, 1H NMR, and 13C NMR, as well as from elemental analysis and solubility studies. For instance, the spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provided insights into the functional groups present and their chemical environment . Similarly, the antimicrobial activities of some novel triazole derivatives were assessed, indicating the potential biological relevance of these compounds . These analyses are essential for understanding the behavior of the compound under different conditions and for predicting its reactivity and stability.

Scientific Research Applications

Therapeutic Applications

Triazole derivatives, including structures similar to 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been extensively studied for their pharmacological potential. These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their structural versatility allows for the development of new drugs targeting various diseases, from infectious diseases to cancers and neglected diseases. Efforts in green chemistry aim to find more efficient synthesis methods that consider sustainability and energy savings, addressing the continuous need for new therapeutic prototypes against emerging health threats (Ferreira et al., 2013).

Material Science and Industrial Applications

In material science, triazole derivatives are investigated for their potential in creating advanced materials. This includes applications in the development of heat-resistant polymers and proton-conducting membranes for fuel cells. These materials benefit from the triazoles' thermal stability and ability to conduct ions, improving the performance and efficiency of energy technologies. The exploration into 1H-1,2,4-triazole and its derivatives emphasizes the promise of these compounds in enhancing film-forming abilities, thermal stability, and mechanical strength of electrolyte membranes, crucial for high-temperature and anhydrous conditions in fuel cell applications (Prozorova & Pozdnyakov, 2023).

Environmental Applications

The role of triazole derivatives extends into environmental protection, particularly in CO2 capture and conversion. Nitrogen-doped porous polymers, including triazine, benzimidazole, and triazole-based covalent frameworks, are recognized for their efficiency in CO2 sequestration. These materials offer a sustainable and cost-effective approach to addressing the challenge of reducing atmospheric CO2 levels. Their high surface area, structural tunability, and stability make them suitable for energy-efficient gas separation processes, contributing to the development of next-generation materials for real-time environmental applications (Mukhtar et al., 2020).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c1-7-10(11(13)17)14-15-16(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYZPKPDOFNAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158499
Record name 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

CAS RN

952182-48-8
Record name 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4-carboxamide, 1-[(4-bromophenyl)methyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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